Navigating the Synthesis and Application of 1-Bromo-2-nitro-4,5-bis(trifluoromethyl)benzene: A Technical Guide
Navigating the Synthesis and Application of 1-Bromo-2-nitro-4,5-bis(trifluoromethyl)benzene: A Technical Guide
For Immediate Release
Central Identifier: CAS Number 229957-08-8
This in-depth technical guide serves as a crucial resource for researchers, scientists, and professionals in drug development, offering a comprehensive overview of 1-Bromo-2-nitro-4,5-bis(trifluoromethyl)benzene. With a focus on scientific integrity and practical application, this document delves into the compound's core properties, synthesis, and potential applications, underpinned by established experimental insights and safety protocols.
Core Compound Identification and Properties
1-Bromo-2-nitro-4,5-bis(trifluoromethyl)benzene is a substituted aromatic compound with the chemical formula C₈H₂BrF₆NO₂ and a molecular weight of 338.00 g/mol .[1][2] Its unique structure, featuring a bromo, a nitro, and two trifluoromethyl groups on a benzene ring, makes it a valuable intermediate in the synthesis of complex organic molecules.
Table 1: Physicochemical Properties of 1-Bromo-2-nitro-4,5-bis(trifluoromethyl)benzene
| Property | Value | Source |
| CAS Number | 229957-08-8 | [1] |
| Molecular Formula | C₈H₂BrF₆NO₂ | [1][2] |
| Molecular Weight | 338.00 g/mol | [1][2] |
| Synonyms | Not available in provided search results |
Synthesis Pathway: An Overview
The synthesis of polysubstituted benzenes like 1-Bromo-2-nitro-4,5-bis(trifluoromethyl)benzene requires a strategic approach to navigate the directing effects of the various substituents.[3] While a specific, detailed synthesis protocol for this exact molecule was not found in the provided search results, a general and logical synthetic route can be postulated based on established principles of electrophilic aromatic substitution.
A plausible retrosynthetic analysis suggests that the molecule can be constructed from a more readily available starting material, such as a bis(trifluoromethyl)benzene derivative. The introduction of the nitro and bromo groups would then follow, with the order of these reactions being critical to achieving the desired isomer.
Conceptual Synthesis Workflow:
Caption: Conceptual workflow for the synthesis of 1-Bromo-2-nitro-4,5-bis(trifluoromethyl)benzene.
The nitration of 1,2-bis(trifluoromethyl)benzene would likely be directed to the 4-position due to the meta-directing and deactivating nature of the trifluoromethyl groups. Subsequent bromination would then be directed by the existing substituents. The strong deactivating effect of the nitro and trifluoromethyl groups would necessitate harsh reaction conditions.
The Role in Drug Discovery and Organic Synthesis
The incorporation of trifluoromethyl groups is a critical strategy in modern drug design, as it can significantly enhance a compound's lipophilicity, metabolic stability, and binding affinity.[4] The presence of both trifluoromethyl groups and a reactive bromo group makes 1-Bromo-2-nitro-4,5-bis(trifluoromethyl)benzene a highly attractive building block for the synthesis of novel pharmaceutical candidates.
The bromo substituent serves as a versatile handle for a variety of cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of diverse molecular fragments. The nitro group, a strong electron-withdrawing group, can influence the reactivity of the aromatic ring and can also be reduced to an amino group, providing another point for chemical modification.
Potential Application Workflow:
Caption: Potential synthetic pathways and applications stemming from 1-Bromo-2-nitro-4,5-bis(trifluoromethyl)benzene.
Safety and Handling: A Self-Validating System
As with any reactive chemical intermediate, proper handling of 1-Bromo-2-nitro-4,5-bis(trifluoromethyl)benzene is paramount to ensure laboratory safety. The available Material Safety Data Sheet (MSDS) indicates that the toxicological properties of this compound have not been thoroughly investigated.[1] Therefore, it should be handled with the utmost care, assuming it is hazardous.
Experimental Protocol: Standard Handling Procedures
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Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat. Work should be conducted in a well-ventilated fume hood.
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Dispensing: Use a chemical-resistant spatula for solids or a calibrated pipette for liquids in a controlled manner to avoid generating dust or aerosols.
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Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[5][6][7]
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Waste Disposal: Dispose of waste in accordance with local, state, and federal regulations. Contact a licensed professional waste disposal service.[1]
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Spill Response: In case of a spill, evacuate the area. For small spills, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal. For larger spills, follow emergency procedures and contact environmental health and safety personnel.
Hazard Identification and First Aid Measures
| Hazard | Precautionary Statement | First Aid |
| Inhalation | May cause respiratory irritation.[1] | Move person to fresh air. If not breathing, give artificial respiration. Consult a physician.[1] |
| Skin Contact | May cause skin irritation. | Wash off with soap and plenty of water. Consult a physician.[1] |
| Eye Contact | May cause serious eye irritation. | Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[1] |
| Ingestion | Harmful if swallowed. | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician. |
Conclusion
1-Bromo-2-nitro-4,5-bis(trifluoromethyl)benzene represents a key building block for the development of novel molecules in the pharmaceutical and agrochemical industries. Its unique combination of functional groups provides a versatile platform for synthetic chemists to explore new chemical space. A thorough understanding of its properties, coupled with stringent adherence to safety protocols, will enable researchers to fully harness the potential of this valuable compound.
References
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MSDS of 1-Bromo-2-nitro-4,5-bis-trifluoromethyl-benzene. (n.d.). Retrieved from [Link]
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1-Bromo-4-nitro-2,6-bis-(trifluoromethyl)benzene. (n.d.). PubChem. Retrieved from [Link]
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Synthesis of Polysubstituted Benzenes. (2024, October 4). Chemistry LibreTexts. Retrieved from [Link]
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Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (2024, February 15). Journal of Biomedical Research & Environmental Sciences. Retrieved from [Link]
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1-Bromo-2-nitrobenzene Standard - Safety Data Sheet. (2019, March 30). Retrieved from [Link]
Sources
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